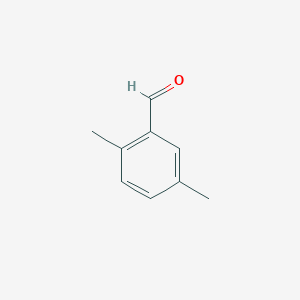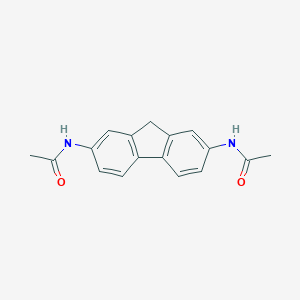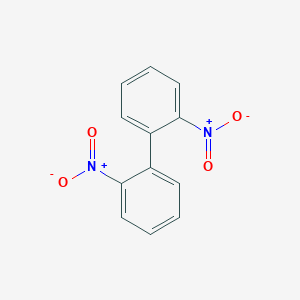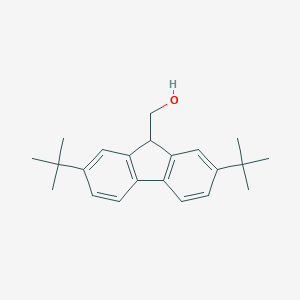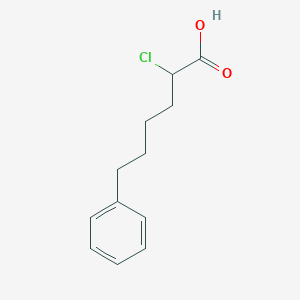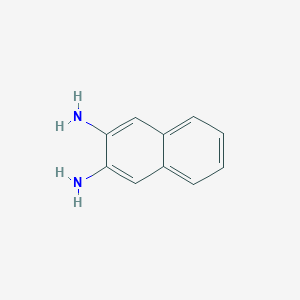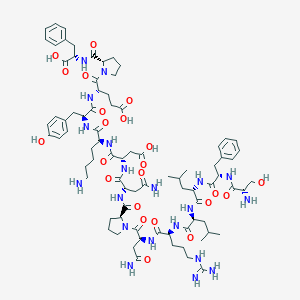![molecular formula C14H9F3O B165541 3'-(Trifluorometil)-[1,1'-bifenil]-3-carbaldehído CAS No. 126091-24-5](/img/structure/B165541.png)
3'-(Trifluorometil)-[1,1'-bifenil]-3-carbaldehído
Descripción general
Descripción
“3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde” is a chemical compound that contains a trifluoromethyl group . Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals . The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Synthesis Analysis
Diaryl-substituted anthracene derivatives containing 3-(trifluoromethyl)phenyl groups were synthesized and characterized . Another study investigated the influence of the alkyl chain length and various benzene ring substituents on the biological activity of a thiourea derivative .
Aplicaciones Científicas De Investigación
Materiales Anfitriones para Diodos Orgánicos de Emisión de Luz (OLED)
- Aplicación: El compuesto sirve como material anfitrión para OLEDs azules. Específicamente, los derivados que contienen grupos 3-(trifluorometil)fenilo, como el 9,10-difenil-2-(3-(trifluorometil)fenil)antraceno (Compuesto 1), exhiben alta estabilidad térmica y niveles de energía de frontera adecuados para dispositivos OLED .
- Rendimiento: Los OLED basados en el Compuesto 1 muestran un brillo impresionante (Lmax = 2153.5 cd·m−2), eficiencia de corriente (2.1 cd·A−1) y eficiencia cuántica externa (0.8%) en comparación con otros derivados .
Safety and Hazards
The safety data sheet for a similar compound, “3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-carboxylic acid”, indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use personal protective equipment, avoid dust formation, ensure adequate ventilation, and avoid ingestion and inhalation .
Mecanismo De Acción
Mode of Action
The trifluoromethyl group in the compound is known to significantly influence the compound’s reactivity and interactions .
Biochemical Pathways
Without specific target information, it’s challenging to outline the exact biochemical pathways affected by 3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde. Trifluoromethylated compounds are of some importance in the pharmaceutical industry and agrochemicals , suggesting that this compound may interact with multiple biochemical pathways.
Pharmacokinetics
The compound’s trifluoromethyl group could potentially influence its pharmacokinetic properties, as trifluoromethyl groups are known to enhance the metabolic stability of pharmaceuticals .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde. For instance, the trifluoromethyl group has a significant electronegativity, which can affect the compound’s reactivity and interactions in different environments .
Análisis Bioquímico
Biochemical Properties
3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can affect the reactivity and binding affinity of the compound. This compound has been shown to interact with various enzymes, potentially acting as an inhibitor or modulator of enzyme activity. For example, it may interact with cytochrome P450 enzymes, influencing their catalytic activity and affecting the metabolism of other substrates .
Cellular Effects
The effects of 3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde on cellular processes are diverse and can vary depending on the cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it may modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, 3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde can affect the expression of genes involved in metabolic pathways, potentially leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, 3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde exerts its effects through specific binding interactions with biomolecules. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, potentially leading to enzyme inhibition or activation. For instance, it may bind to the active site of an enzyme, blocking substrate access and inhibiting enzymatic activity. Alternatively, it could interact with regulatory proteins, modulating their function and influencing gene expression. These molecular interactions are critical for understanding the compound’s biochemical and cellular effects .
Dosage Effects in Animal Models
The effects of 3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, the compound may exhibit minimal toxicity and exert specific biochemical effects, such as enzyme modulation or changes in gene expression. At higher doses, it can induce toxic effects, including cellular damage and disruption of normal physiological processes. These dosage effects are critical for determining the safe and effective use of the compound in experimental and therapeutic contexts .
Metabolic Pathways
3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites with distinct biochemical properties. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential interactions with other biochemical entities .
Transport and Distribution
The transport and distribution of 3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound can be transported across cellular membranes via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, it can localize to various subcellular compartments, where it may exert its biochemical effects .
Subcellular Localization
The subcellular localization of 3’-(Trifluoromethyl)-[1,1’-biphenyl]-3-carbaldehyde is a key factor in determining its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of the compound within these compartments can influence its interactions with biomolecules and its overall biochemical activity .
Propiedades
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c15-14(16,17)13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-18/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXHXCWTPJPLAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC=C2)C(F)(F)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30362688 | |
| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126091-24-5 | |
| Record name | 3'-(Trifluoromethyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30362688 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


